5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide
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Overview
Description
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Thiazole is a similar five-membered heterocyclic compound, but it contains one sulfur atom and one nitrogen atom . Both of these compounds are of immense importance due to their wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The isoxazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons . Similarly, the thiazole ring is also planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Heterocyclic Compound Synthesis
5-methyl-N-(2-methylbenzo[d]thiazol-5-yl)isoxazole-3-carboxamide is involved in the synthesis of various heterocyclic compounds. These compounds, like benzodifuranyl, 1,3,5-triazines, and oxadiazepines, are researched for their potential as anti-inflammatory and analgesic agents. For instance, the synthesis of novel benzodifuranyl and related compounds from visnaginone and khellinone derivatives shows potential in cyclooxygenase inhibition and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Directed C-H Bond Activation
Research on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation using derivatives like 5-methylisoxazole-3-carboxamide (MICA) has been conducted. This process is crucial for creating γ-substituted non-natural amino acids, showcasing the compound's role in the development of new chemical entities (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).
Synthesis of Carboxamides and Pyrazoles
The compound is also used in the synthesis of 3-methylisoxazole-5-carboxamides and pyrazoles, which are significant in various chemical transformations. Such syntheses lead to a range of products with potential applications in different fields of chemistry and pharmacology (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).
Antibacterial Agents
In the development of antibacterial agents, derivatives of this compound have been explored. Novel analogs with promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis have been synthesized, underscoring the compound's role in creating new antibacterial agents (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit the COX-2 enzyme, leading to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution in the body and its interaction with its targets . .
Future Directions
The development of new synthetic strategies and designing of new isoxazole and thiazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole and thiazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Properties
IUPAC Name |
5-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-5-11(16-18-7)13(17)15-9-3-4-12-10(6-9)14-8(2)19-12/h3-6H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWSFRQXVGNCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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